molecular formula C15H17ClN4 B14332293 2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride CAS No. 106794-56-3

2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride

Cat. No.: B14332293
CAS No.: 106794-56-3
M. Wt: 288.77 g/mol
InChI Key: SAVHEBMOVPOYRB-UHFFFAOYSA-N
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Description

2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride is a chemical compound known for its unique structure and properties. It is a tetrazolium salt, which is often used in various scientific and industrial applications due to its redox properties and ability to form colored formazan products upon reduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of 4-methylbenzyl chloride with sodium azide, followed by cyclization with a suitable catalyst to form the tetrazole ring. The final step involves the quaternization of the tetrazole nitrogen with methyl iodide to form the tetrazolium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium borohydride and ascorbic acid.

    Substitution: Reagents such as silver nitrate or sodium sulfate are used to replace the chloride ion.

Major Products

Mechanism of Action

The compound exerts its effects primarily through its redox properties. Upon reduction, it forms colored formazan products, which can be quantified to assess metabolic activity. The molecular targets and pathways involved include various enzymes and cellular components that participate in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride is unique due to its specific structure, which allows for efficient reduction and formation of highly colored formazan products. This makes it particularly useful in assays where colorimetric detection is required .

Properties

CAS No.

106794-56-3

Molecular Formula

C15H17ClN4

Molecular Weight

288.77 g/mol

IUPAC Name

2,3-bis(4-methylphenyl)-1H-tetrazol-1-ium;chloride

InChI

InChI=1S/C15H16N4.ClH/c1-12-3-7-14(8-4-12)18-16-11-17-19(18)15-9-5-13(2)6-10-15;/h3-11H,1-2H3,(H,16,17);1H

InChI Key

SAVHEBMOVPOYRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2[NH2+]C=NN2C3=CC=C(C=C3)C.[Cl-]

Origin of Product

United States

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